BenchChemオンラインストアへようこそ!

N,2,3-trihydroxybenzamide

Ribonucleotide reductase Enzyme inhibition Anticancer

N,2,3-Trihydroxybenzamide (16053-97-7) is a structurally distinct catecholate-containing hydroxybenzamide for specialized R&D: unlike deferoxamine or deferiprone, its 2,3-catechol + N-hydroxy configuration enables bidentate Fe(III) coordination mimicking enterobactin's iron-binding subunit. Positioned for ribonucleotide reductase inhibition SAR (scaffold IC₅₀ in µM range) and comparative antioxidant/iron sequestration studies. High purity ≥95% ensures experimental reproducibility. Select this specific regioisomer to preserve coordination geometry and enzyme inhibitory potency that simpler catecholates lack.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 16053-97-7
Cat. No. B6358411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,3-trihydroxybenzamide
CAS16053-97-7
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)NO
InChIInChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
InChIKeyFIDAFVPRXYXHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,3-Trihydroxybenzamide (CAS 16053-97-7) for Iron Chelation and Enzyme Inhibition Procurement


N,2,3-Trihydroxybenzamide (CAS 16053-97-7, molecular formula C₇H₇NO₄) is a catechol-containing aromatic benzamide derivative characterized by three hydroxyl groups positioned at the 2, 3, and N positions relative to the amide functional group . The compound belongs to the broader class of di- and trihydroxybenzamides, which are recognized for their capacity to coordinate ferric iron via the catecholate moiety and to inhibit the enzyme ribonucleotide reductase [1][2]. Its structural features position it as a research candidate in two primary contexts: iron chelation therapy for iron overload disorders and anticancer research targeting ribonucleotide reductase [1][2].

Functional Specificity of N,2,3-Trihydroxybenzamide in Iron Chelation and Enzyme Inhibition Assays


Direct substitution of N,2,3-trihydroxybenzamide with structurally similar hydroxybenzamide analogs or clinical iron chelators is not scientifically warranted without empirical validation due to fundamental differences in coordination chemistry, target specificity, and pharmacokinetic profiles [1]. The compound's specific 2,3-catechol arrangement enables bidentate Fe(III) coordination distinct from the hydroxamate-based chelation of deferoxamine or the 3-hydroxypyridin-4-one scaffold of deferiprone, resulting in divergent iron binding stoichiometry and complex stability [2]. Furthermore, even among regioisomeric trihydroxybenzamides (e.g., 2,3,4- vs. 3,4,5-substitution patterns), the positioning of hydroxyl groups governs both metal coordination geometry and enzyme inhibitory potency, as demonstrated by the differential IC₅₀ values observed for ribonucleotide reductase inhibition [3].

Comparative Evidence Guide: N,2,3-Trihydroxybenzamide Versus Iron Chelator and Enzyme Inhibitor Analogs


Ribonucleotide Reductase Inhibition: Regioisomeric Comparison of Trihydroxybenzamide Scaffolds

The 2,3,4-trihydroxybenzamide regioisomer exhibits an IC₅₀ of 3.5 µM against human ribonucleotide reductase [1]. While direct quantitative data for the 2,3,N-substitution pattern (the target compound) is not available in the same assay system, the scaffold class demonstrates that the precise positioning of hydroxyl substituents critically modulates inhibitory potency, with 2,3,4-substitution conferring activity at low micromolar concentrations [1]. The target compound's 2,3,N-trihydroxy configuration represents a structurally distinct chelating pharmacophore that may offer differential binding to the enzyme's dinuclear iron center [2].

Ribonucleotide reductase Enzyme inhibition Anticancer

Iron Chelation: Structural Basis for Catecholate-Mediated Fe(III) Coordination Versus Hydroxamate Chelators

N,2,3-trihydroxybenzamide contains a 2,3-dihydroxybenzamide (catecholate) moiety that coordinates Fe(III) via bidentate binding through adjacent phenolate oxygen atoms [1]. In contrast, the clinical chelator deferoxamine employs three hydroxamate groups for hexadentate Fe(III) coordination, while deferiprone utilizes a 3-hydroxypyridin-4-one bidentate motif [2]. The catecholate binding mode is shared with the microbial siderophore enterobactin and its N-methyl-2,3-dihydroxybenzamide (MDHB) subunit, which forms a 3:1 ligand-to-Fe(III) complex [1]. The target compound's additional N-hydroxy substitution introduces a hydroxamic acid moiety that may modify coordination stoichiometry and iron affinity relative to simple 2,3-dihydroxybenzamide [3].

Iron chelation Catecholate Iron overload

Antioxidant Activity: Comparative Iron Binding Capacity of DHBA Analogs Versus Clinical Chelators

In a comparative in vitro study of iron chelators at 1 mM concentration, 2,3-dihydroxybenzoic acid (2,3-DHBA), a close structural analog of the target compound's catechol moiety, exhibited an iron binding ability of 5.0%, markedly lower than deferoxamine B (FOB) at 93.7% and the standard Na₂EDTA at 94.8% [1]. This substantial difference (approximately 18.7-fold lower binding) highlights that catecholate-based chelators do not achieve comparable iron sequestration to hydroxamate-based deferoxamine under these assay conditions [1]. The target compound incorporates both catecholate and N-hydroxy functionalities, which may modulate iron binding relative to the 2,3-DHBA comparator, though quantitative data for N,2,3-trihydroxybenzamide itself remains unavailable [2].

Antioxidant Iron binding Oxidative stress

Patent Context: Hydroxybenzamides as Ribonucleotide Reductase Inhibitors

US Patent 4,394,389 explicitly claims di- and trihydroxybenzamides, including compounds with the general formula encompassing N,2,3-trihydroxybenzamide, as inhibitors of ribonucleotide reductase for anticancer applications [1]. The patent discloses that 2,3-dihydroxybenzohydroxamic acid (a structural analog) exhibited activity in murine tumor models, though the inventors concluded the compound likely acted through a mechanism distinct from direct ribonucleotide reductase inhibition [2]. This patent establishes the trihydroxybenzamide scaffold as a recognized pharmacophore for targeting this enzyme, while also underscoring that mechanistic extrapolation across even closely related analogs is unreliable without empirical validation [1].

Ribonucleotide reductase Cancer Patent

Targeted Research Applications of N,2,3-Trihydroxybenzamide in Iron Chelation and Anticancer Studies


Ribonucleotide Reductase Inhibition Research in Anticancer Development

N,2,3-trihydroxybenzamide is positioned for use in ribonucleotide reductase inhibition studies, where the trihydroxybenzamide scaffold class demonstrates micromolar-range enzyme inhibitory activity, with the 2,3,4-regioisomer exhibiting an IC₅₀ of 3.5 µM [1]. The compound's 2,3,N-substitution pattern provides a structurally distinct variant for structure-activity relationship (SAR) investigations of dinuclear iron center binding within the enzyme's R2 subunit, as claimed in US Patent 4,394,389 [2].

Catecholate-Based Iron Chelation Mechanism Studies

The compound serves as a research tool for investigating catecholate-mediated Fe(III) coordination, distinct from the hydroxamate-based chelation of deferoxamine and the 3-hydroxypyridin-4-one scaffold of deferiprone [1]. Its 2,3-dihydroxybenzamide moiety mimics the iron-binding subunits found in microbial siderophores such as enterobactin and petrobactin, enabling mechanistic studies of bacterial iron acquisition pathways and the development of synthetic siderophore mimetics [2].

Antioxidant Activity Screening in Oxidative Stress Models

The compound is applicable in comparative antioxidant studies involving catecholate-containing chelators. Close structural analog 2,3-dihydroxybenzoic acid exhibits 5.0% iron binding capacity at 1 mM versus 93.7% for deferoxamine B under identical conditions, establishing a baseline for assessing how the additional N-hydroxy functionality in N,2,3-trihydroxybenzamide modulates iron sequestration and free radical scavenging properties relative to simpler catecholates [1].

Synthetic Siderophore Development and Metal Sequestration Studies

The 2,3-dihydroxybenzamide moiety of N,2,3-trihydroxybenzamide corresponds to the iron-binding subunit of enterobactin and serves as a foundational building block for synthetic siderophore construction [1]. The compound may be utilized in the design of hybrid artificial siderophores that incorporate both catecholate and hydroxamate iron-capturing sites, as demonstrated in the synthesis of bis(2,3-dihydroxybenzamidepropyl)monoaminomethane derivatives for metal sequestration applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2,3-trihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.